molecular formula C11H19F2NO3 B592231 Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1303974-47-1

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Katalognummer: B592231
CAS-Nummer: 1303974-47-1
Molekulargewicht: 251.274
InChI-Schlüssel: GBFXSKJJISVIRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Stereochemical Considerations

The molecular architecture of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate exhibits a complex interplay of structural features that define its chemical properties and potential biological activities. The compound possesses the molecular formula C₁₁H₁₉F₂NO₃ with a molecular weight of 251.27 grams per mole, as confirmed by multiple analytical sources. The chemical structure incorporates a six-membered piperidine ring system bearing three distinct functional groups: a tert-butoxycarbonyl protecting group attached to the nitrogen atom, two fluorine atoms positioned at the 3-carbon, and a hydroxymethyl substituent at the 4-carbon.

The stereochemical complexity of this molecule arises from the presence of multiple chiral centers and the conformational flexibility inherent in the piperidine ring system. The 3,3-difluoro substitution pattern creates a quaternary carbon center that significantly influences the overall molecular geometry and electronic distribution. Research on related fluorinated piperidine systems has demonstrated that such substitution patterns can lead to distinct conformational preferences due to the strong electronegativity of fluorine atoms and their impact on neighboring carbon-hydrogen bonds.

The tert-butoxycarbonyl moiety serves as both a protecting group and a conformational anchor, contributing to the overall three-dimensional structure through steric interactions and electronic effects. The bulky tert-butyl group adopts specific orientations that minimize steric clashes while maintaining optimal overlap with the carboxyl functionality. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization: this compound.

Structural Parameter Value Source
Molecular Formula C₁₁H₁₉F₂NO₃
Molecular Weight 251.27 g/mol
Chemical Abstracts Service Number 1303974-47-1
Heavy Atoms Count 17
Rotatable Bond Count 3
Number of Rings 1

The hydroxymethyl group at the 4-position introduces additional stereochemical considerations, as its orientation relative to the difluoro substitution can significantly affect molecular properties. The spatial arrangement of these functional groups creates specific steric and electronic environments that influence conformational stability and intermolecular interactions. Computational studies on similar fluorinated piperidine derivatives have shown that the relative positioning of electron-withdrawing groups like fluorine and electron-donating groups like hydroxymethyl can create unique dipole moments and hydrogen bonding patterns.

Eigenschaften

IUPAC Name

tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFXSKJJISVIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127168
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303974-47-1
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303974-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The synthesis of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 3,3-difluoro-4-(chloromethyl)piperidine-1-carboxylate with water or alcohol under basic conditions . This reaction results in the substitution of the chlorine atom with a hydroxyl group, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules . These properties make the compound a valuable tool in the study of molecular mechanisms and the development of new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

Biologische Aktivität

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS Number: 1303974-47-1) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula : C11H19F2NO3
Molecular Weight : 251.27 g/mol
CAS Number : 1303974-47-1

The compound features a piperidine ring with difluoromethyl and hydroxymethyl substituents, which contribute to its biological properties. The presence of the difluoromethyl group enhances stability and bioavailability, while the hydroxymethyl group allows for potential hydrogen bonding interactions with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as a phosphoribosyl pyrophosphate (PRPP) amidotransferase inhibitor, which is crucial in nucleotide synthesis .
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. Its structure allows it to interact effectively with protein binding sites, potentially leading to apoptosis in malignant cells .

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity towards T-lymphoblastic leukemia cells with an IC50 value in the low micromolar range. No significant toxicity was observed in non-cancerous cell lines at comparable concentrations .
  • Mechanistic Studies :
    Further investigations into the mechanism revealed that the compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells .

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with similar compounds:

Compound NameBiological ActivityNotable Features
Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylateEnhanced cytotoxicityAdditional hydroxyl group increases reactivity
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylateAltered enzyme inhibition profileContains a ketone group affecting interactions

The comparison highlights how structural modifications can influence biological outcomes and mechanisms.

Research Findings

Recent studies have emphasized the potential applications of this compound in drug development:

  • Synthesis and Optimization : Research has focused on optimizing synthetic pathways to improve yield and purity for pharmaceutical applications. Various reaction conditions have been tested to enhance efficiency .
  • ADMET Profiling : In vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling has shown favorable properties for this compound, suggesting good bioavailability and low toxicity risks .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example:

  • Step 1: Introduction of fluorine atoms via nucleophilic substitution or electrophilic fluorination.
  • Step 2: Hydroxymethyl group installation using reagents like formaldehyde under reductive conditions (e.g., NaBH₄).
  • Step 3: Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, often employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
    Key Reaction Conditions:
  • Temperature control (e.g., 0°C for methanesulfonyl chloride activation ).
  • Solvent selection (THF, DCM, or ethers) to optimize intermediate stability.

Q. How is the compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For instance, hydroxymethyl protons appear as triplets (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight and purity.
  • Chromatography: Flash chromatography (e.g., 10–30% EtOAc/hexane gradients) isolates intermediates .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, though limited by crystal growth challenges .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid during Boc deprotection).
  • Emergency Measures: Immediate flushing with water for eye/skin exposure; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can reaction yields be optimized for the hydroxymethylation step?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) to activate formaldehyde.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) may enhance electrophilic reactivity.
  • Temperature Modulation: Lower temperatures (~0°C) reduce side reactions, as seen in analogous piperidine syntheses (88% yield at controlled conditions) .
    Data-Driven Optimization Example:
VariableYield (%)Purity (%)
RT, DCM6590
0°C, THF8895

Q. How should researchers resolve discrepancies in stereochemical assignments?

Methodological Answer:

  • Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H.
  • Density Functional Theory (DFT): Computational modeling predicts stable conformers and compares them with experimental NMR coupling constants .
  • Derivatization: Convert the hydroxymethyl group to a crystalline derivative (e.g., Mosher ester) for X-ray analysis .

Q. What strategies mitigate toxicity risks from decomposition products during synthesis?

Methodological Answer:

  • Byproduct Analysis: GC-MS monitors volatile toxicants (e.g., fluorinated aldehydes).
  • Scavenging Reagents: Add sodium bisulfite to trap reactive intermediates.
  • Process Safety: Avoid open flames; use CO₂ extinguishers for solvent fires, as combustion may release HF gas .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

Methodological Answer:

  • Target Identification: Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like kinases or proteases.
  • In Vitro Assays:
    • Fluorescence Polarization: Measures binding affinity to target proteins.
    • Kinetic Studies: Monitor enzyme inhibition via spectrophotometric assays (e.g., NADH depletion for dehydrogenases) .

Q. How can structural analogs guide SAR (Structure-Activity Relationship) studies?

Methodological Answer:

  • Analog Synthesis: Replace the hydroxymethyl group with carbamoyl or aminomethyl moieties to assess hydrophilicity effects .
  • Activity Cliffs: Compare analogs like tert-butyl 4-(trifluoro-hydroxyethyl)piperidine-1-carboxylate (CAS 184042-83-9) to identify fluorine’s role in bioactivity .

Data Contradiction Analysis Example:
Issue: Conflicting reports on Boc deprotection efficiency (HCl/dioxane vs. TFA).
Resolution:

  • HCl/dioxane: Faster but may hydrolyze hydroxymethyl groups.
  • TFA: Slower but preserves sensitive functionalities. Validate via LC-MS tracking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.